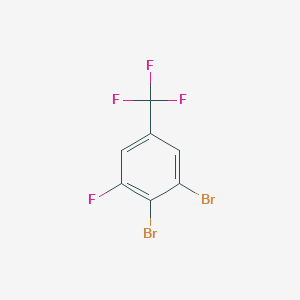

3,4-Dibromo-5-fluorobenzotrifluoride

Beschreibung

Historical Context and Discovery Timeline

The development of halogenated benzotrifluorides, including 3,4-Dibromo-5-fluorobenzotrifluoride, is intrinsically linked to the broader evolution of organofluorine chemistry. The foundation of this field traces back to the nineteenth century, with the first defined fluoroorganic compound, benzoyl fluoride, being prepared and described by the Russian chemist, physician, and composer Alexander Borodin in 1863. However, the real breakthrough in organofluorine chemistry came with Henri Moissan's first synthesis of elemental fluorine in 1886, which opened new possibilities for creating fluorinated organic compounds.

The industrial application of fluorinated organic compounds began in earnest during the 1930s with the introduction of chlorofluorocarbons as refrigerants. A major turning point occurred with the initiation of the Manhattan Project for nuclear weapons development in 1941, which triggered an unprecedented need for highly resistant materials, lubricants, and coolants. This period marked a significant acceleration in organofluorine chemistry research and development, leading to advances that would eventually enable the synthesis of complex halogenated aromatics like 3,4-Dibromo-5-fluorobenzotrifluoride.

The modern synthesis methods for compounds like 3,4-Dibromo-5-fluorobenzotrifluoride emerged from decades of refinement in halogenation techniques. Contemporary research has focused on developing selective methods for carbon-fluorine transformations, particularly for aromatic trifluoromethyl compounds, which present unique challenges due to the strong carbon-fluorine bond. These advances have made possible the controlled introduction of multiple halogen substituents onto benzotrifluoride scaffolds, enabling the synthesis of specialized compounds with precise substitution patterns.

Structural Classification Within Halogenated Benzotrifluorides

3,4-Dibromo-5-fluorobenzotrifluoride occupies a distinct position within the classification system of halogenated benzotrifluorides. The compound features a benzene ring with a trifluoromethyl group and three additional halogen substituents positioned at specific locations on the aromatic ring. This particular substitution pattern places it in the category of polyhalogenated benzotrifluorides, specifically those containing both bromine and fluorine substituents.

The structural framework of this compound can be analyzed through its systematic name, 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene, which indicates bromine atoms at positions 1 and 2, a fluorine atom at position 3, and a trifluoromethyl group at position 5 of the benzene ring. This specific arrangement creates a unique electronic environment that influences the compound's reactivity and physical properties.

Within the broader family of halogenated benzotrifluorides, this compound represents a specific subset characterized by multiple halogen substituents. Related compounds in this family include 3-Bromo-4-fluorobenzotrifluoride, which contains fewer halogen substituents, and various other dihalogenated derivatives with different substitution patterns. The presence of both electron-withdrawing bromine and fluorine atoms, combined with the trifluoromethyl group, creates a highly electronegative aromatic system that significantly influences the compound's chemical behavior.

The classification of 3,4-Dibromo-5-fluorobenzotrifluoride also encompasses its role as a building block in synthetic organic chemistry. The compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications. Its unique substitution pattern allows for selective chemical transformations while maintaining the stability afforded by the fluorinated aromatic framework.

Significance in Organofluorine Chemistry Research

The significance of 3,4-Dibromo-5-fluorobenzotrifluoride in organofluorine chemistry research extends beyond its individual properties to encompass its role in advancing synthetic methodologies and understanding of fluorinated aromatic systems. Contemporary research has demonstrated the compound's utility in various chemical transformations, particularly those involving carbon-fluorine bond activation and manipulation.

Recent developments in organofluorine chemistry have highlighted the challenges associated with single carbon-fluorine transformations of aromatic trifluoromethyl compounds, which are complicated by the strong carbon-fluorine bond. Research in this area has led to the development of selective methods for carbon-fluorine transformations, including allylation of ortho-hydrosilyl-substituted benzotrifluorides through hydride abstraction with trityl cations. These methodologies have expanded the synthetic utility of compounds like 3,4-Dibromo-5-fluorobenzotrifluoride by providing new pathways for chemical modification.

The compound's significance is further underscored by its applications in drug discovery and development processes. Halogenated benzotrifluorides have found extensive use in medicinal chemistry due to their unique pharmacological properties and metabolic stability. The specific substitution pattern of 3,4-Dibromo-5-fluorobenzotrifluoride provides a valuable scaffold for the development of bioactive molecules, particularly those requiring enhanced stability and specific binding characteristics.

In the context of contemporary organofluorine chemistry research, 3,4-Dibromo-5-fluorobenzotrifluoride represents an important example of the precision achievable in modern halogenation techniques. The controlled introduction of multiple halogen substituents onto aromatic systems has benefited significantly from continuous flow chemistry and microreactor technology, which enable safer and more controllable halogenation reactions. These technological advances have made possible the efficient synthesis of complex halogenated aromatics like 3,4-Dibromo-5-fluorobenzotrifluoride with high selectivity and yield.

The compound also serves as a model system for understanding the electronic effects of multiple halogen substituents on aromatic rings. The combination of bromine and fluorine atoms with the trifluoromethyl group creates a highly electronegative environment that influences both the compound's reactivity and its interactions with other molecules. This makes it valuable for studying structure-activity relationships in fluorinated aromatic systems and for developing new synthetic strategies based on electronic effects.

Eigenschaften

IUPAC Name |

1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFTOWGWIUFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 5-fluorobenzotrifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of 3,4-Dibromo-5-fluorobenzotrifluoride may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dibromo-5-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

DBFBT serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The bromine atoms can be replaced by other nucleophiles under appropriate conditions.

- Oxidation and Reduction : It can undergo oxidation to form quinones or reduction to yield hydro derivatives.

- Coupling Reactions : Participates in reactions like Suzuki or Heck coupling to synthesize biaryl compounds.

Biology and Medicine

The compound's unique reactivity allows it to interact with biological systems, making it a candidate for drug development. Notable applications include:

- Antimicrobial Activity : Preliminary studies indicate that DBFBT exhibits significant antimicrobial properties against bacteria such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 32 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µM |

- Enzyme Inhibition : Research shows that DBFBT may inhibit key enzymes involved in cancer progression, such as EGFR and AKT, leading to potential therapeutic applications in oncology .

| Enzyme Target | Inhibition Type |

|---|---|

| EGFR | Competitive |

| AKT | Non-competitive |

| JAK2 | Mixed-type |

Material Science

DBFBT is explored for its role in developing advanced materials with unique electronic properties. Its halogenated structure enhances the physical characteristics of materials used in various applications.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of DBFBT against multiple cancer cell lines. The results demonstrated a dose-dependent response, with significant apoptosis induction at concentrations above 10 µM. This suggests that DBFBT could serve as a lead compound for developing new anti-cancer agents.

Case Study 2: Antimicrobial Efficacy

Research on fluoroaryl derivatives indicated that the introduction of fluorine significantly enhances antibacterial activity against S. aureus. The most effective compound demonstrated an MIC of 16 µM, indicating strong potential for new antibacterial agents based on similar structures.

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-5-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 3,4-Dibromo-5-fluorobenzotrifluoride, we compare it with structurally related halogenated aromatic and heterocyclic compounds, focusing on molecular geometry, substituent effects, and bond parameters.

Structural Comparison with 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Key differences include:

The dihydrofuran derivative exhibits ring strain due to its non-planar structure and steric crowding from phenyl groups, whereas the benzene derivative maintains aromatic stability with predictable electrophilic substitution patterns .

Comparison with Other Halogenated Benzene Derivatives

For brevity, a general comparison is outlined below:

| Compound | Substituents | Key Features |

|---|---|---|

| 3,4-Dibromo-5-fluorobenzotrifluoride | -CF₃, Br, F | High lipophilicity; resistant to oxidation |

| 1,2-Dibromo-4-fluorobenzene | Br, F (no -CF₃) | Lower stability due to absence of -CF₃ |

| Pentabromotoluene | Five Br atoms, -CH₃ | Extreme halogen density; high molecular weight |

The trifluoromethyl group in 3,4-Dibromo-5-fluorobenzotrifluoride significantly reduces electron density on the ring compared to methyl or unsubstituted analogs, altering its reactivity in cross-coupling reactions .

Data Tables

Table 1: Bond Angle Comparison

| Compound | Bond Angles (degrees) | Source |

|---|---|---|

| 3,4-Dibromo-5-fluorobenzotrifluoride | ~120° (aromatic ring) | Inferred |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-dihydrofuran | 119.7–120.6° (strained ring) |

Table 2: Substituent Effects

| Substituent | Electron Effect | Impact on Reactivity |

|---|---|---|

| -CF₃ | Strongly withdrawing | Reduces electrophilic substitution |

| -Br | Moderately withdrawing | Directs meta-substitution |

| -Ph (phenyl) | Steric hindrance | Limits access to reactive sites |

Biologische Aktivität

3,4-Dibromo-5-fluorobenzotrifluoride (DBFB) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

3,4-Dibromo-5-fluorobenzotrifluoride has the molecular formula C7H2Br2F4. Its structure comprises a benzene ring substituted with two bromine atoms, one fluorine atom, and three trifluoromethyl groups. This unique configuration imparts significant electrophilic character to the compound, allowing it to interact with biological nucleophiles such as proteins and nucleic acids.

The biological activity of DBFB primarily stems from its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, which are critical for modulating the function of various biomolecules. The following mechanisms have been identified:

- Nucleophilic Substitution : DBFB can react with nucleophiles in biological systems, potentially leading to modifications of proteins and nucleic acids. This interaction can affect enzyme activity and receptor functions, thereby influencing cellular signaling pathways .

- Enzyme Inhibition : Preliminary studies suggest that DBFB may inhibit certain enzymes, potentially leading to therapeutic effects in diseases where these enzymes are overactive .

Anticancer Potential

Research indicates that compounds similar to DBFB exhibit anticancer properties. For instance, studies have shown that halogenated benzotrifluorides can induce apoptosis in cancer cells through various pathways. The presence of bromine and fluorine enhances the compound's ability to interact with cellular targets, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

DBFB has also been explored for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that DBFB could be beneficial in treating inflammatory diseases .

Case Studies

- In Vitro Studies : A study conducted on cell lines treated with DBFB showed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

- Enzyme Interaction Analysis : Another study investigated the interaction of DBFB with specific enzymes involved in metabolic pathways. Results indicated that DBFB could inhibit CYP450 enzymes, which play a crucial role in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics .

Research Findings Summary

Q & A

Q. Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Bromination | Br₂, Fe/AlBr₃, 40–60°C, DCM | Catalyst loading, reaction time |

| Fluorination | HF gas, 0–5°C, anhydrous conditions | Temperature control, HF handling |

Basic: Which analytical techniques are critical for confirming the structure and purity of 3,4-Dibromo-5-fluorobenzotrifluoride?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for verifying substituent positions and electronic environments . Mass spectrometry (MS) confirms molecular weight and isotopic patterns due to bromine . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) quantifies purity, while X-ray crystallography provides definitive structural validation, as demonstrated in studies of related halogenated aromatics (CCDC reference: 1828960) .

Advanced: How does the molecular structure influence reactivity in nucleophilic substitution reactions?

Answer:

The trifluoromethyl (-CF₃) and halogen (Br, F) substituents create a strong electron-deficient aromatic ring, enhancing electrophilicity at the para and meta positions . Bromine atoms act as leaving groups in nucleophilic substitutions, while fluorine stabilizes intermediates via resonance. Reactivity trends can be predicted using Hammett constants (σ values: -CF₃ ≈ 0.54, -Br ≈ 0.26), with the 4-position being most reactive due to steric and electronic effects . For example, reactions with amines or thiols yield substituted derivatives useful in pharmaceutical intermediates .

Advanced: What strategies resolve contradictions in experimental data when synthesizing derivatives?

Answer:

Discrepancies in yield or regioselectivity often arise from competing reaction pathways. To address this:

- Cross-validate analytical data : Compare NMR, MS, and crystallography (e.g., C—H⋯H or Br⋯Br interactions in crystal packing ).

- Computational modeling : Use density functional theory (DFT) to predict transition states and substituent effects .

- Controlled experiments : Systematically vary parameters (e.g., temperature, solvent polarity) to isolate contributing factors .

Q. Table 2: Common Data Contradictions

| Issue | Resolution Method | Example Evidence |

|---|---|---|

| Regioselectivity | DFT calculations, X-ray analysis | |

| Byproduct formation | HPLC-MS tracking, kinetic studies |

Advanced: How can regioselective bromination be optimized for derivatives of 3,4-Dibromo-5-fluorobenzotrifluoride?

Answer:

Regioselectivity is controlled by:

- Catalyst choice : Lewis acids like FeBr₃ favor para-bromination due to steric and electronic directing effects .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize charged intermediates, enhancing selectivity .

- Temperature : Lower temperatures (e.g., 0°C) reduce kinetic competition between substitution sites.

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Answer:

Challenges include:

- Crystal packing instability : Halogen bonding (Br⋯Br) and C—H⋯F interactions complicate lattice formation .

- Disorder in trifluoromethyl groups : Use low-temperature (100 K) data collection to minimize thermal motion .

- Heavy-atom effects : Bromine’s high electron density requires careful absorption correction during refinement .

Basic: What safety protocols are essential when handling 3,4-Dibromo-5-fluorobenzotrifluoride?

Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to HF release risks .

- Waste disposal : Halogenated byproducts require neutralization before disposal (e.g., NaOH treatment) .

- Emergency protocols : Immediate access to calcium gluconate gel for HF exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.